Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester

Description

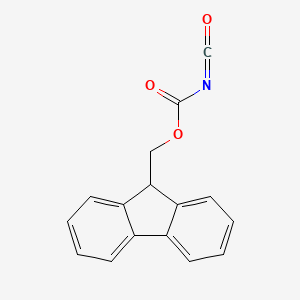

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester (CAS 232951-82-5), also known as N-Fmoc-isocyanate, is a fluorenylmethyloxycarbonyl (Fmoc)-protected isocyanate compound. It is widely used in organic synthesis, particularly in peptide chemistry, for introducing the Fmoc protecting group onto amine functionalities . Its molecular formula is C₁₆H₁₁NO₃, with a molecular weight of 265.26 g/mol and a melting point of 52–56°C . The Fmoc group is base-labile, allowing mild deprotection under conditions like piperidine or ammonia, making it ideal for solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-10-17-16(19)20-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAHDGNWVCEFKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459521 | |

| Record name | Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232951-82-5 | |

| Record name | Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Fluorenylmethoxy carbonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester typically involves the reaction of 9H-fluoren-9-ylmethanol with phosgene or triphosgene in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine yields a urea derivative, while reaction with an alcohol forms a carbamate .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Carbonisocyanatidic acid is and it has a molecular weight of approximately 264.7 g/mol. The compound features a fluorenylmethyl group, which is crucial for its reactivity and applications in synthetic chemistry.

Synthesis and Reactivity

Carbonisocyanatidic acid is primarily used as an intermediate in the synthesis of various organic compounds. Its reactivity is often leveraged in the following ways:

- Protecting Group in Peptide Synthesis : It acts as a protecting group for amines in peptide synthesis, allowing for selective reactions without interfering with other functional groups.

- Formation of Amides and Esters : The compound can be utilized to form amides and esters through nucleophilic acyl substitution reactions.

Table 1: Synthesis Overview

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Acyl Substitution | Formation of amides using amines | 83% |

| Peptide Bond Formation | Use as a protecting group in peptide synthesis | Varies |

Medicinal Chemistry Applications

In medicinal chemistry, Carbonisocyanatidic acid derivatives have been investigated for their pharmacological properties. Some notable applications include:

- Anticancer Agents : Compounds derived from Carbonisocyanatidic acid have shown potential as anticancer agents by inhibiting specific cancer cell lines.

- Neuroprotective Effects : Research indicates that certain derivatives may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer activity of derivatives synthesized from Carbonisocyanatidic acid. The results indicated that these compounds inhibited tumor growth in vitro and showed promise for further development into therapeutic agents.

Biochemical Research Applications

In biochemical research, Carbonisocyanatidic acid is utilized for:

- Protein Labeling : It can be used to label proteins for tracking and analysis in various biological studies.

- Enzyme Inhibitors : Some derivatives have been identified as potential enzyme inhibitors, which can be useful in drug discovery processes.

Table 2: Biochemical Applications

| Application Type | Description | Examples |

|---|---|---|

| Protein Labeling | Used to tag proteins for analysis | Fluorescent tagging |

| Enzyme Inhibition | Potential inhibitors for specific enzymes | Various enzyme targets |

Mechanism of Action

The mechanism of action of Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester involves the formation of covalent bonds with nucleophiles. The isocyanate group reacts with nucleophilic centers in other molecules, leading to the formation of stable products. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Carbonochloridic Acid, 9H-Fluoren-9-ylmethyl Ester

- It is used to introduce Fmoc-protected chloroformate intermediates.

- Applications : Acts as an acylating agent for alcohols or amines, but its reactivity is higher and less selective compared to the isocyanate derivative.

- Chromatographic Data : Exhibits a retention time of 35.67 min (GC-MS) and a molecular weight of 1998.00 (likely a typographical error; actual value closer to ~250–300 g/mol based on formula similarities) .

- Key Difference : Greater electrophilicity due to the chloride leaving group, making it less stable under aqueous conditions than the isocyanate analogue .

9-Fluorenylmethyl Pentafluorophenyl Carbonate (Fmoc-O-Pfp)

- Applications : Used as an activating agent for carboxylic acids in peptide coupling reactions. The Pfp group enhances reactivity by stabilizing the transition state during amide bond formation .

- Key Difference : While Carbonisocyanatidic acid reacts with amines, Fmoc-O-Pfp activates carboxyl groups, making it complementary in peptide synthesis workflows .

4,7-Dioxoheptanoic Acid 9H-Fluoren-9-ylmethyl Ester (DOHA-Fm)

- Synthesis: Derived from Grignard acylation and saponification of intermediates like 6-[1,3]dioxan-2-yl-4-oxo-hexanoic acid Fm ester .

- Applications: Forms pyrrole adducts with amines (e.g., ethanolamine phospholipids), enabling studies on oxidative stress biomarkers .

- Key Difference : The presence of ketone groups enables cyclization reactions, a feature absent in Carbonisocyanatidic acid .

Carbamic Acid, N-2-Propen-1-yl-, 9H-Fluoren-9-ylmethyl Ester

- Structure/Function : An allyl-protected Fmoc carbamate (CAS 856438-23-8) with a molecular weight of 279.33 g/mol .

- Applications : The allyl group allows orthogonal deprotection via palladium-catalyzed reactions, offering compatibility with acid/base-sensitive substrates .

- Key Difference : Allyl protection provides a chemically distinct deprotection strategy compared to the base-labile Fmoc group in Carbonisocyanatidic acid .

Comparative Data Table

Notes on Contradictions and Limitations

- The molecular weight of Carbonochloridic acid Fm ester reported as 1998.00 is likely erroneous; typical Fmoc-protected compounds range between 250–400 g/mol.

- While N-Fmoc-isocyanate is highly specific for amines, its sensitivity to moisture necessitates rigorous anhydrous conditions during synthesis .

Biological Activity

Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C15H13N2O2

- Molecular Weight : 255.27 g/mol

The structure includes a fluorenyl group, which is known for its stability and ability to participate in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that Carbonisocyanatidic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis.

- Antitumor Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The proposed mechanism includes the activation of caspase pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes, which may be beneficial in therapeutic applications targeting metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of Carbonisocyanatidic acid against Escherichia coli and Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antitumor Activity

In a controlled laboratory setting, the effects of Carbonisocyanatidic acid on human breast cancer cell lines (MCF-7) were assessed. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis. The study suggests that the compound activates intrinsic apoptotic pathways, making it a candidate for further development in cancer therapy.

Research Findings

Recent findings highlight the versatility of Carbonisocyanatidic acid in biological systems. Its ability to interact with various cellular targets underlines its potential utility in pharmacology. Further research is warranted to elucidate its full spectrum of activity and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbonisocyanatidic acid, 9H-fluoren-9-ylmethyl ester in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The synthesis typically involves coupling the Fmoc group to amino acids via carbodiimide-mediated activation (e.g., DCC or EDC) in anhydrous solvents like DMF or dichloromethane. Key steps include:

- Activation : Reaction with N-hydroxysuccinimide (NHS) to form an active ester intermediate .

- Deprotection : Removal of the Fmoc group using 20% piperidine in DMF, monitored by UV absorbance at 301 nm .

- Purification : Flash chromatography or preparative HPLC with C18 columns, using gradients of acetonitrile/water with 0.1% TFA .

Q. How is this compound utilized as a protecting group for amines in peptide synthesis?

- Methodological Answer : The Fmoc group protects primary amines during SPPS by forming a carbamate linkage. Its advantages include:

- Orthogonality : Stable under acidic conditions but cleaved under basic conditions (e.g., piperidine), allowing selective deprotection without disturbing acid-labile side chains .

- Monitoring : UV-active (λmax = 301 nm) for real-time reaction tracking via spectrophotometry .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% typical for SPPS-grade reagents) .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the Fmoc group’s characteristic signals (e.g., fluorenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to validate molecular weight (e.g., C17H18N2O2, MW 282.34) .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage and reaction conditions?

- Methodological Answer :

- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solvent Compatibility : Stable in DMF and DCM but reacts with primary alcohols (e.g., methanol) via transesterification .

- pH Sensitivity : Hydrolyzes in aqueous basic media (t1/2 = 30 min in 0.1 M NaOH), necessitating anhydrous conditions during synthesis .

Q. What mechanistic insights explain the compound’s reactivity in carbamate bond formation?

- Methodological Answer :

- Nucleophilic Attack : The isocyanate group reacts with amines via a two-step mechanism: (1) formation of a tetrahedral intermediate and (2) proton transfer to yield the carbamate .

- Steric Effects : Bulky Fmoc groups may slow reaction kinetics, requiring optimized stoichiometry (1.2–1.5 equivalents) .

- Computational Studies : DFT calculations predict activation barriers for carbamate formation, guiding solvent and catalyst selection .

Q. What strategies mitigate racemization during Fmoc-based peptide synthesis?

- Methodological Answer :

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize base-induced racemization .

- Additives : Use HOBt or OxymaPure to suppress epimerization during activation .

- Monitoring : Circular dichroism (CD) or chiral HPLC to detect D/L isomer ratios .

Q. How does the compound interact with biological targets in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., AMC-tagged peptides) in protease inhibition studies .

- Crystallography : X-ray structures reveal binding modes of Fmoc-protected inhibitors in enzyme active sites (e.g., HIV-1 protease) .

- SPR Analysis : Surface plasmon resonance quantifies binding affinity (KD) for target proteins .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

- Methodological Answer :

- Source Variability : Solubility in DMF ranges from 50–100 mg/mL depending on residual moisture (verify via Karl Fischer titration) .

- Temperature Effects : Higher solubility at 25°C vs. 4°C observed in DCM; pre-warm solvents for reproducible results .

Tables for Key Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 282.34 g/mol | |

| UV λmax | 301 nm (ε = 7,800 M<sup>−1</sup>cm<sup>−1</sup>) | |

| Melting Point | 119–121°C | |

| Stability in Piperidine/DMF | t1/2 = 15 min (20% v/v) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.